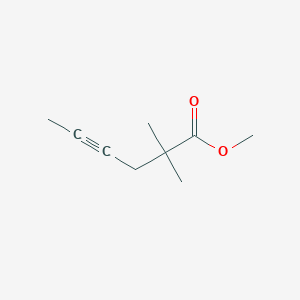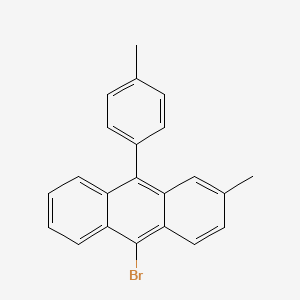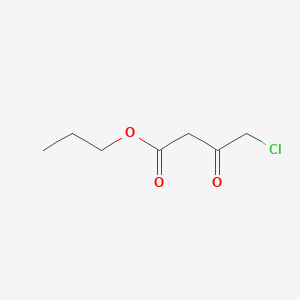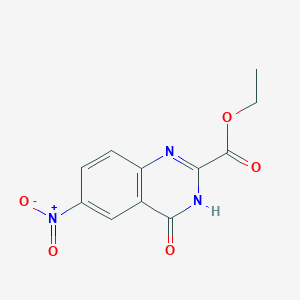
Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile is an organic compound with the molecular formula C11H12ClNO It is a nitrile derivative that features a phenyl group, a hydroxyl group, and a chlorine atom attached to a butanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-hydroxy-3-methylbutanenitrile with a phenyl group donor in the presence of a catalyst. The reaction is usually carried out in an organic solvent at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-2-oxo-3-methyl-2-phenyl-butanenitrile.
Reduction: Formation of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 3-Chloro-2-hydroxy-3-methylbutanenitrile
- 3-Chloro-2-hydroxy-2-phenylbutanenitrile
Uniqueness
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its phenyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Eigenschaften
CAS-Nummer |
5445-33-0 |
|---|---|
Molekularformel |
C11H12ClNO |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
3-chloro-2-hydroxy-3-methyl-2-phenylbutanenitrile |
InChI |
InChI=1S/C11H12ClNO/c1-10(2,12)11(14,8-13)9-6-4-3-5-7-9/h3-7,14H,1-2H3 |
InChI-Schlüssel |
KRFFPUFUNKKAIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C#N)(C1=CC=CC=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



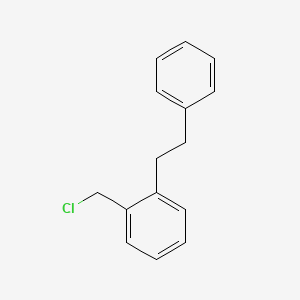

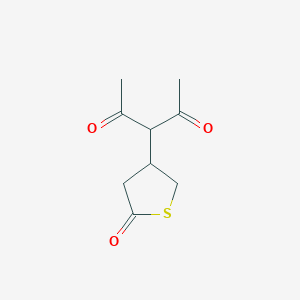
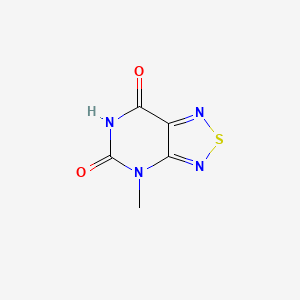
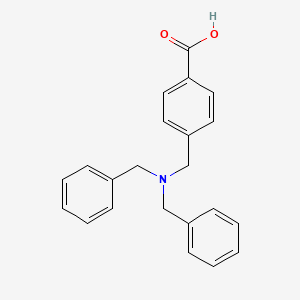

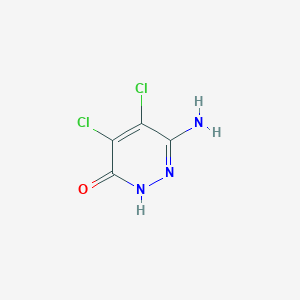
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
